molecular formula C10H8ClF3N2 B2730127 2-(Trifluoromethyl)quinolin-3-amine;hydrochloride CAS No. 2460749-58-8

2-(Trifluoromethyl)quinolin-3-amine;hydrochloride

Cat. No. B2730127
CAS RN: 2460749-58-8
M. Wt: 248.63
InChI Key: OVRIZGADXHZVLA-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinolin-3-amine;hydrochloride is a chemical compound with the molecular formula C10H8ClF3N2. It has a molecular weight of 248.63. The compound is typically stored in a dark, dry place at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of quinoline compounds, including 2-(Trifluoromethyl)quinolin-3-amine, has been a subject of research due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The InChI code for 2-(Trifluoromethyl)quinolin-3-amine is 1S/C10H7F3N2/c11-10(12,13)9-7(14)5-6-3-1-2-4-8(6)15-9/h1-5H,14H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It has a boiling point of 289.6±35.0°C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

  • Tailored Derivatives for Synthesis : Tailored 3-trifluoroacetyl-quinolin-2(1H)-ones act as carbonyl and acid surrogates in Passerini- and Ugi-type reactions, facilitating the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids under mild conditions (Desagoni Madhu et al., 2022).
  • Novel Synthesis Approaches : Innovative synthesis techniques have been developed for 2-(aryl or heteroaryl)quinolin-4-amines, demonstrating anti-HIV-1 activity and providing insights into quantitative structure-activity relationship analyses (L. Strekowski et al., 1991).

Biological Activities

  • Anticancer Potential : Quinoline amines have been evaluated as anticancer agents, with certain derivatives showing activity against non-small cell lung cancer cell lines, suggesting their utility in anticancer therapy (K. Vennila et al., 2019).
  • Antimicrobial Agents : Synthesis of pyrazolo[3,4-d]pyrimidine derivatives from 4-hydrazino-8-(trifluoromethyl)quinoline has shown promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (B. S. Holla et al., 2006).

Material Science and Sensing Applications

  • Fluorescence Sensing of Biological Zn(II) : Derivatized fluoresceins based on quinoline structures have been developed for sensing Zn(II), demonstrating high fluorescence enhancements upon Zn(II) coordination, which is valuable for biological studies (Elizabeth M. Nolan et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-(trifluoromethyl)quinolin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2.ClH/c11-10(12,13)9-7(14)5-6-3-1-2-4-8(6)15-9;/h1-5H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRIZGADXHZVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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